molecular formula C17H22N6O2 B2612759 7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 919027-41-1

7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No. B2612759
CAS RN: 919027-41-1
M. Wt: 342.403
InChI Key: QKYDHHMMZZPEOQ-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is a useful research compound. Its molecular formula is C17H22N6O2 and its molecular weight is 342.403. The purity is usually 95%.
BenchChem offers high-quality 7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-[(E)-But-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Vascular Relaxing Effects

Studies on novel heterocycles, such as purino[7,8-g]-6-azapteridines and [1,2,4]triazino-[3,2-f]purines, have been conducted to examine their biological activities. These compounds, synthesized from reactions involving related purine derivatives, have shown potential antitumor activity against specific leukemia cell lines. Additionally, some derivatives were examined for their vascular relaxing effects, although potent activity was not observed in the tested samples (Ueda et al., 1987).

Antiviral Activity

Research on the synthesis of imidazo[1,2-a]-s-triazine nucleosides and their analogues has explored their potential antiviral activity. These compounds, representing a new class of purine analogues, were tested against various viruses in tissue culture, showing moderate activity at non-toxic dosage levels (Kim et al., 1978).

Psychotropic Potential

Investigations into the 8-aminoalkyl derivatives of purine-2,6-dione with various substituents have identified potential 5-HT1A, 5-HT2A, and 5-HT7 receptor ligands. These compounds have shown antidepressant and anxiolytic properties in preclinical models, highlighting their potential as psychotropic agents (Chłoń-Rzepa et al., 2013).

Synthetic Methodologies

Research on the synthetic methodologies involving triazine derivatives, such as the efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid, has been reported. These methodologies offer new routes for the synthesis of complex molecules with potential applications in various fields of chemistry and pharmacology (Rahmani et al., 2018).

properties

IUPAC Name

7-[(E)-but-2-enyl]-3,9-dimethyl-1-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2/c1-6-7-8-21-15(24)13-14(20(5)17(21)25)18-16-22(13)10-12(4)19-23(16)9-11(2)3/h6-7H,2,8-10H2,1,3-5H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKYDHHMMZZPEOQ-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CCN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/CN1C(=O)C2=C(N=C3N2CC(=NN3CC(=C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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